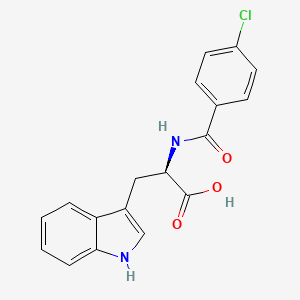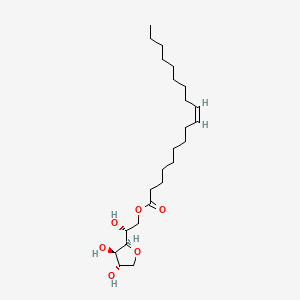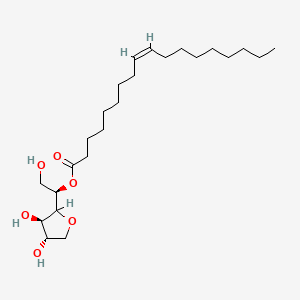
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-, also known as 1,4-Anhydro-D-glucitol 6-(9-octadecenoate), is a chemical compound with the molecular formula C24H44O6. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of an anhydro bridge and an octadecenoate ester group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- typically involves the esterification of 1,4-anhydro-D-glucitol with oleic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by acid or base catalysts. The reaction conditions include:
Temperature: Typically between 60-80°C
Catalysts: Sulfuric acid or p-toluenesulfonic acid for acid-catalyzed reactions; sodium hydroxide or potassium hydroxide for base-catalyzed reactions
Solvents: Non-polar solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction
Industrial Production Methods
In industrial settings, the production of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Reactant Feed: Continuous feeding of 1,4-anhydro-D-glucitol and oleic acid into the reactor
Catalyst Addition: Continuous addition of the chosen catalyst to maintain the reaction rate
Product Separation: The product is separated from the reaction mixture using distillation or extraction techniques
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes
Reduction: Reduction reactions can convert the ester group to an alcohol
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature
Industry: Utilized in the production of emulsifiers, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 1,4-anhydro-D-glucitol, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Anhydro-D-glucitol 6-(9E)-9-octadecenoate
- 1,4-Anhydro-D-glucitol 6-(9-octadecenoate)
- Sorbitan monooleate
Uniqueness
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is unique due to its specific stereochemistry (Z-configuration) and the presence of an anhydro bridge, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
5938-38-5 |
|---|---|
Molekularformel |
C24H44O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |
InChI-Schlüssel |
MPZLHRXPRGLWEB-BFWOXRRGSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Color/Form |
AMBER LIQUID |
Physikalische Beschreibung |
Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |
Löslichkeit |
SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



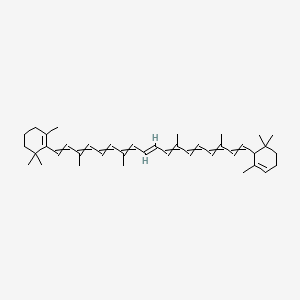
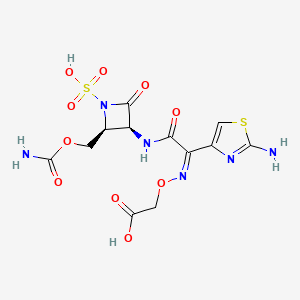
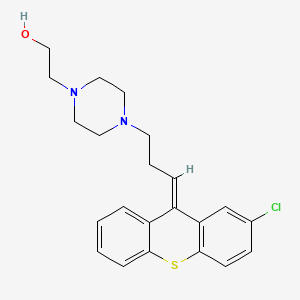
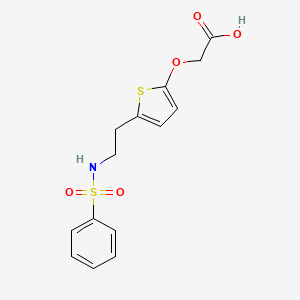
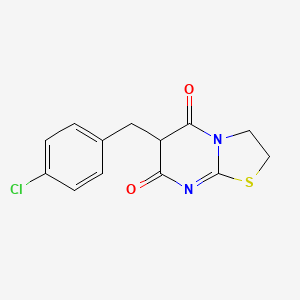
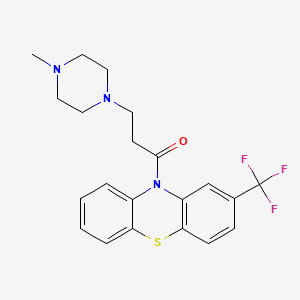
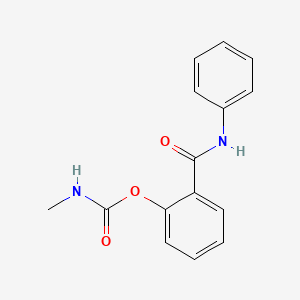
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)
![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)
